molecular formula C14H13ClN4O B2943391 2-Chloro-5-(6-ethoxyimidazo[1,2-b]pyridazin-2-yl)aniline CAS No. 1286721-93-4

2-Chloro-5-(6-ethoxyimidazo[1,2-b]pyridazin-2-yl)aniline

Cat. No.: B2943391
CAS No.: 1286721-93-4
M. Wt: 288.74
InChI Key: LAYCNPZCAVITJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(6-ethoxyimidazo[1,2-b]pyridazin-2-yl)aniline is a chemical compound with the molecular formula C14H13ClN4O and a molecular weight of 288.74 g/mol.

Scientific Research Applications

2-Chloro-5-(6-ethoxyimidazo[1,2-b]pyridazin-2-yl)aniline has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the development of bioactive compounds and studying biological pathways.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Preparation Methods

The synthesis of 2-Chloro-5-(6-ethoxyimidazo[1,2-b]pyridazin-2-yl)aniline involves several steps, typically starting with the formation of the imidazo[1,2-b]pyridazine core. This can be achieved through multicomponent reactions, condensation reactions, or intramolecular cyclizations . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity . Industrial production methods may involve scaling up these reactions while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

2-Chloro-5-(6-ethoxyimidazo[1,2-b]pyridazin-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The major products formed depend on the specific reaction and conditions used .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(6-ethoxyimidazo[1,2-b]pyridazin-2-yl)aniline involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biological pathways . The specific pathways involved depend on the context of its use, such as inhibiting a particular enzyme in a disease pathway or activating a receptor in a signaling pathway .

Comparison with Similar Compounds

2-Chloro-5-(6-ethoxyimidazo[1,2-b]pyridazin-2-yl)aniline can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure and have applications in medicinal chemistry.

    Imidazo[1,2-b]pyridines: These compounds also share a similar core structure and are used in material science and drug development.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-5-(6-ethoxyimidazo[1,2-b]pyridazin-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O/c1-2-20-14-6-5-13-17-12(8-19(13)18-14)9-3-4-10(15)11(16)7-9/h3-8H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYCNPZCAVITJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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